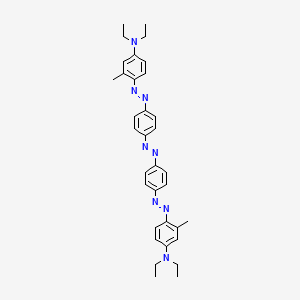
4,4'-Bis((4-(diethylamino)-2-methylphenyl)azo)azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of azo groups (-N=N-) and phenylene rings, which contribute to its stability and reactivity. This compound is often used in various industrial and research applications due to its ability to undergo specific chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts. These salts are then coupled with N,N-diethyl-3-methylbenzenamine under controlled conditions to form the desired azo compound. The reaction conditions often include maintaining a low temperature to prevent decomposition and using acidic or basic catalysts to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The phenylene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenylene rings.
Scientific Research Applications
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] involves the interaction of its azo groups with various molecular targets. The compound can form free radicals upon decomposition, which can then participate in radical polymerization reactions. The phenylene rings provide stability to the molecule, allowing it to interact with specific enzymes and proteins in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Azobis(4-cyanovaleric acid)
- 4,4’-Azobis(4-cyanopentanoic acid)
- 4,4’-Azobis(isobutyronitrile)
Uniqueness
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is unique due to its specific structure, which includes both azo groups and phenylene rings. This combination provides the compound with distinct reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
69432-33-3 |
|---|---|
Molecular Formula |
C34H40N8 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C34H40N8/c1-7-41(8-2)31-19-21-33(25(5)23-31)39-37-29-15-11-27(12-16-29)35-36-28-13-17-30(18-14-28)38-40-34-22-20-32(24-26(34)6)42(9-3)10-4/h11-24H,7-10H2,1-6H3 |
InChI Key |
LGBKDJSCWHMGCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=C(C=C(C=C4)N(CC)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















